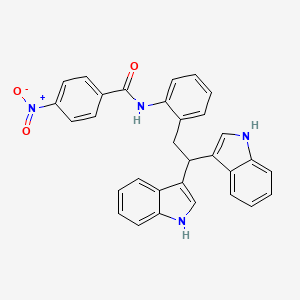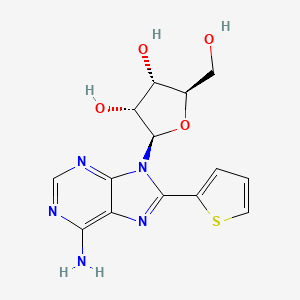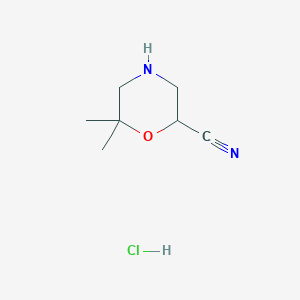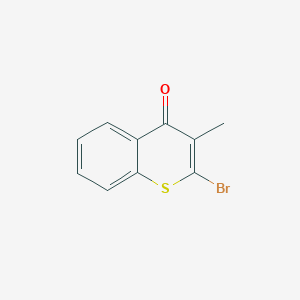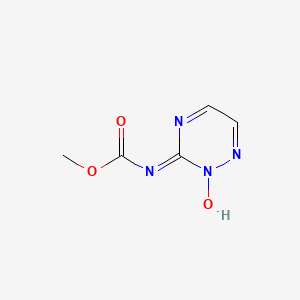
2-(4-Methylmorpholin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylmorpholin-2-yl)acetic acid is an organic compound with the molecular formula C7H13NO3 It is a derivative of morpholine, a heterocyclic amine, and contains a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylmorpholin-2-yl)acetic acid typically involves the reaction of 4-methylmorpholine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the electrophilic carbon of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
2-(4-Methylmorpholin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
科学研究应用
2-(4-Methylmorpholin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
- 2-(4-Methyl-2-morpholinyl)acetic acid
- S-2-(4-Methylmorpholin-2-yl)acetic acid
Uniqueness
2-(4-Methylmorpholin-2-yl)acetic acid is unique due to its specific structural features, such as the presence of a methyl group on the morpholine ring and a carboxylic acid functional group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
2-(4-methylmorpholin-2-yl)acetic acid |
InChI |
InChI=1S/C7H13NO3/c1-8-2-3-11-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10) |
InChI 键 |
NSVYIAATDSMZOQ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCOC(C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




